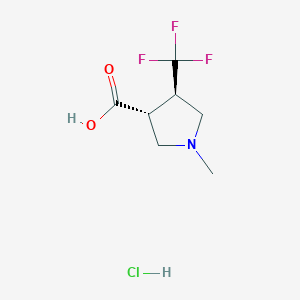
rac-(3R,4R)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(3R,4R)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride: is a synthetic compound with a molecular formula of C7H10F3NO2·HCl It is known for its unique structural features, including the presence of a trifluoromethyl group and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a source.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and appropriate solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and suitable solvents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
作用機序
The mechanism of action of rac-(3R,4R)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
- rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
Comparison:
- Structural Differences: The presence of different substituents (e.g., methyl vs. benzyl) can significantly impact the compound’s properties.
- Reactivity: Variations in reactivity due to different functional groups.
- Applications: Unique applications based on the specific structural features of each compound.
特性
IUPAC Name |
(3R,4R)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-11-2-4(6(12)13)5(3-11)7(8,9)10;/h4-5H,2-3H2,1H3,(H,12,13);1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUTUAQFNYQGNB-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]([C@H](C1)C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2660340.png)
![3-benzyl-8-(5-chloro-2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2660342.png)
![N-(1-Cyanocyclohexyl)-2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]propanamide](/img/structure/B2660343.png)
![methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B2660344.png)
![N-[[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2660346.png)


![N'-[(2-chlorophenyl)methyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2660351.png)

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2660356.png)

![[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2660360.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2660362.png)
![N-(2-ethoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2660363.png)
